molecular formula C15H22BrNO2 B13754672 Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- CAS No. 57153-09-0

Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)-

Cat. No.: B13754672
CAS No.: 57153-09-0
M. Wt: 328.24 g/mol
InChI Key: SOPKAMUVMLDCBE-DTPOWOMPSA-N
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Description

Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- is a chemical compound with the molecular formula C15H21NO2.Br-H and a molecular weight of 328.29 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- typically involves the esterification of nipecotic acid derivatives. The reaction conditions often include the use of an alcohol (such as ethanol) and a strong acid catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of hydrobromic acid in the final step helps in the formation of the hydrobromide salt, which is essential for the compound’s stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on neurotransmitter systems and its role as a GABA uptake inhibitor.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders, such as epilepsy and anxiety.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- involves its interaction with the GABAergic system. It acts as a GABA uptake inhibitor, increasing the levels of GABA in the synaptic cleft and enhancing its inhibitory effects on neurotransmission. This action is mediated through the inhibition of GABA transporters, leading to prolonged GABAergic signaling .

Properties

CAS No.

57153-09-0

Molecular Formula

C15H22BrNO2

Molecular Weight

328.24 g/mol

IUPAC Name

ethyl (3S,4S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide

InChI

InChI=1S/C15H21NO2.BrH/c1-3-18-15(17)14-11-16(2)10-9-13(14)12-7-5-4-6-8-12;/h4-8,13-14H,3,9-11H2,1-2H3;1H/t13-,14-;/m1./s1

InChI Key

SOPKAMUVMLDCBE-DTPOWOMPSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[NH+](CC[C@@H]1C2=CC=CC=C2)C.[Br-]

Canonical SMILES

CCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-]

Origin of Product

United States

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